molecular formula C20H21N7Na2O7 B1675111 Disodium folinate CAS No. 163254-40-8

Disodium folinate

Número de catálogo B1675111
Número CAS: 163254-40-8
Peso molecular: 517.4 g/mol
Clave InChI: FSDMNNPYPVJNAT-NJHZPMQHSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Disodium folinate is a compound with the formula C20H21N7Na2O7 . It is the sodium salt of leucovorin, also known as disodium levofolinate (Na-Lv), and has a pharmacological profile similar to calcium-folinic acid (Ca-FA) .


Molecular Structure Analysis

The molecular structure of Disodium folinate has been studied using various spectroscopic techniques including IR, Raman, and NMR . These studies provide insights into the vibrational assignments and HOMO-LUMO analysis of Disodium folinate .


Chemical Reactions Analysis

Disodium folinate is often used in combination with 5-fluorouracil (5-FU) in the treatment of many cancers . The simultaneous administration of Disodium folinate and 5-FU results in a better clinical response compared with fluoropyrimidine alone and 5-FU bolus .


Physical And Chemical Properties Analysis

Disodium folinate is known for its higher solubility compared to calcium folinate, which allows it to be safely mixed with 5-FU in a single pump without the risk of precipitation and catheter occlusion .

Aplicaciones Científicas De Investigación

  • Pharmacokinetics Study

    • Field : Pharmacokinetics
    • Application : The tolerability and pharmacokinetics of disodium folinate may vary with different races . This study assessed the tolerability and pharmacokinetics of disodium folinate following single intravenous doses in healthy Chinese subjects .
    • Method : Subjects were randomized to receive a single dose of disodium folinate at 20, 200, or 300 mg/m² administered intravenously over a time period of 10 min . Sequential blood samples were collected at regular intervals over 24 h after dosing and were analyzed using a validated high-performance liquid chromatography (HPLC) method .
    • Results : The mean Cmax, AUC0–t, and AUC0–∞ increased in a dose-proportional manner . No significant differences in pharmacokinetic parameters were noted by gender . The most common adverse events reported were mild redness at the injection site and neurological symptoms (headache, dizziness, and fatigue) .
  • Treatment of Methotrexate Toxicity

    • Field : Pharmacology
    • Application : Disodium folinate is used as an antidote to counteract the toxic effects of methotrexate, a drug used in the treatment of cancer and autoimmune diseases .
    • Method : Disodium folinate is administered intravenously or orally. The dosage and timing of administration depend on the methotrexate dosage, route of administration, and the patient’s renal function .
    • Results : Administration of disodium folinate can effectively reverse the toxic effects of methotrexate, reducing symptoms such as kidney damage, severe skin rashes, and bone marrow suppression .
  • Enhancement of Fluoropyrimidine Efficacy

    • Field : Oncology
    • Application : Disodium folinate is used in combination with fluoropyrimidines (a class of anticancer drugs) to enhance their efficacy .
    • Method : Disodium folinate is administered concurrently with fluoropyrimidines. This combination increases the production of the active metabolite of fluoropyrimidines, thereby enhancing their anticancer effects .
    • Results : Clinical trials have shown that the combination of disodium folinate and fluoropyrimidines results in a higher overall response rate, longer progression-free survival, and fewer severe adverse events compared to treatment with fluoropyrimidines alone .
  • Prevention of Pemetrexed-Related Toxicity

    • Field : Pharmacology
    • Application : Disodium folinate is used to prevent or manage the toxicity related to pemetrexed, a chemotherapy drug .
    • Method : Disodium folinate is administered as an adjuvant in chemotherapeutic protocols involving pemetrexed to diminish its toxicity and counteract the effects of impaired pemetrexed elimination .
    • Results : The use of disodium folinate has been shown to effectively manage and prevent pemetrexed-related toxicity, improving patient outcomes .
  • Enhancement of 5-Fluorouracil Efficacy

    • Field : Oncology
    • Application : Disodium folinate is used in combination with 5-fluorouracil (5-FU), a common therapeutic option especially in metastatic and adjuvant setting of colorectal and gastric tumours .
    • Method : The concomitant presence of folate with 5-FU persistently inhibits the TS catalytic activity, leading to a consistent slowdown of DNA synthesis and tumour cell replication .
    • Results : The association of folinate salts with 5-FU represents a gold standard in the treatment of many cancers . The simultaneous administration of calcium–folinic acid (Ca-FA) and the prolonged infusion of 5-FU resulted in a better clinical response compared with fluoropyrimidine alone and 5-FU bolus .

Direcciones Futuras

The efficacy and safety of Disodium folinate have been widely examined in preclinical and clinical phase II studies in combination with various schedules of 5-FU and in several cancer types . Future research may focus on optimizing the use of Disodium folinate in combination therapies and exploring its potential applications in other therapeutic areas .

Propiedades

IUPAC Name

disodium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDMNNPYPVJNAT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium folinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium folinate
Reactant of Route 2
Disodium folinate
Reactant of Route 3
Disodium folinate
Reactant of Route 4
Reactant of Route 4
Disodium folinate
Reactant of Route 5
Disodium folinate
Reactant of Route 6
Disodium folinate

Citations

For This Compound
16
Citations
Y Liu, J Zhou, Z Li, C Yang, J Wu, Y Zhang… - European journal of …, 2015 - Springer
… and pharmacokinetics of disodium folinate following single … to receive a single dose of disodium folinate at 20, 200, or 300 … single intravenous administration of disodium folinate 20, 200…
Number of citations: 7 link.springer.com
M Ratti, JC Hahne, L Toppo, E Castelli… - Therapeutic …, 2019 - journals.sagepub.com
The association of folinate salts with 5-fluorouracil (5-FU) represents a gold standard in the treatment of many cancers. In several clinical trials, the simultaneous administration of …
Number of citations: 6 journals.sagepub.com
O Mishchenko, V Adonkina, O Tkachova… - Research Journal of …, 2019 - indianjournals.com
… Group А also included Disodium folinate, used to eliminate the toxic effects of antitumor therapy; drugs from Bisphosphonates group – Acid zoledronic, which is an inhibitor of …
Number of citations: 8 www.indianjournals.com
J Płaczek, M Feldheim, B Żurawski… - Nowotwory. Journal of …, 2016 - journals.viamedica.pl
… spite of the domination of surgery in the treatment of colorectal cancer, the application of adjuvant chemotherapy (regimens based on 5-fluorouracil, calcium folinate or disodium folinate, …
Number of citations: 1 journals.viamedica.pl
N Huxley, L Crathorne… - Health technology …, 2017 - discovery.ucl.ac.uk
BACKGROUND: Colorectal cancer is the fourth most commonly diagnosed cancer in the UK after breast, lung and prostate cancer. People with metastatic disease who are sufficiently fit …
Number of citations: 33 discovery.ucl.ac.uk
AH Gray - 2010 - books.google.com
… Dihydrocodeine tartrate Dimercaprol Dipyridamole Disodium folinate (sodium folinate) Disodium levofolinate (sodium levofolinate) Disopyramide Dobutamine Dopamine hydrochloride …
Number of citations: 35 books.google.com
VTG Chuang, M Suno - Annals of Pharmacotherapy, 2012 - journals.sagepub.com
Objective: To comprehensively review the literature regarding the efficacy, safety, and costs associated with the use of levoleucovorin in cancer treatment and to assess whether …
Number of citations: 22 journals.sagepub.com
KS Woo, P Chook, YI Lolin, JE Sanderson… - Journal of the American …, 1999 - jacc.org
OBJECTIVES To evaluate whether oral folic acid supplementation might improve endothelial function in the arteries of asymptomatic adults with hyperhomocystinemia. BACKGROUND …
Number of citations: 412 www.jacc.org
MC Verhaar, RMF Wever, JJP Kastelein, D van Loon… - Circulation, 1999 - Am Heart Assoc
Background—Folates have been suggested to be of benefit in reducing cardiovascular risk. The present study was designed to examine whether oral folic acid supplementation could …
Number of citations: 242 www.ahajournals.org
SN Doshi, IFW McDowell, SJ Moat, N Payne… - Circulation, 2002 - Am Heart Assoc
Background— Homocysteine is a risk factor for coronary artery disease (CAD), although a causal relation remains to be proven. The importance of determining direct causality rests in …
Number of citations: 438 www.ahajournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.